1-(2,3-二氢苯并呋喃-2-基甲基)-哌嗪

描述

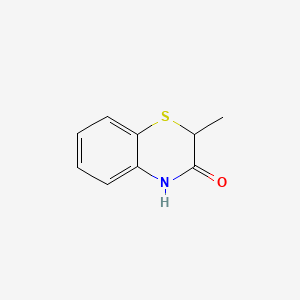

The compound "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" is a chemical structure that is part of a broader class of compounds featuring a benzofuran moiety linked to a piperazine ring. This type of structure is commonly explored for its potential pharmacological properties, including antidepressant, antianxiety, antibacterial, anticancer, anti-inflammatory, and bradycardic activities . The benzofuran and piperazine components are known to interact with various biological targets, which makes derivatives of this compound interesting for drug development.

Synthesis Analysis

The synthesis of compounds related to "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been reported to start from 2-acetylfuran, followed by Claisen-Schmidt condensation with aromatic aldehydes, cyclization with hydroxylamine hydrochloride, and subsequent Mannich reaction with N-methyl piperazine . Another approach involves the use of a key synthon that undergoes 1,3-dipolar cycloaddition with hydrazonyl chlorides or reaction with hydrazine hydrate to yield piperazine-linked derivatives . The structures of the synthesized compounds are usually confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized by X-ray crystallography, which provides detailed information about the conformation of the piperazine ring and the geometry around substituent atoms. For example, a related compound with a piperazine moiety was found to have the piperazine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Compounds with a benzofuran-piperazine structure can undergo various chemical reactions depending on the functional groups present. They can participate in cycloaddition reactions, Mannich reactions, and reactions with hydrazine derivatives . The reactivity of these compounds can be tailored by modifying the substituents on the benzofuran and piperazine rings, which can lead to a diverse array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzofuran and piperazine rings. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The log D value, which is a measure of a compound's distribution between lipophilic and aqueous phases, is particularly relevant for assessing the potential of a compound to cross biological membranes .

科学研究应用

Sigma-1 受体配体和 PET 放射示踪剂

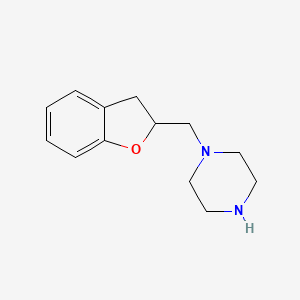

一系列 N-(苯并呋喃-2-基甲基)-N'-苄基哌嗪表现出显着的 sigma-1 受体亲和力和选择性,其中显着的例子是高效的 sigma-1 选择性配体。这些化合物已被合成和评估,确定了最佳受体亲和力的关键结构特征。其中一种化合物由于其良好的特性,被作为开发 sigma-1 受体正电子发射断层扫描 (PET) 放射示踪剂的候选者,在对狒狒的体内评估中显示在富含 sigma 受体的器官中高度摄取,表明在神经退行性过程中成像的潜力(Moussa 等,2010)。

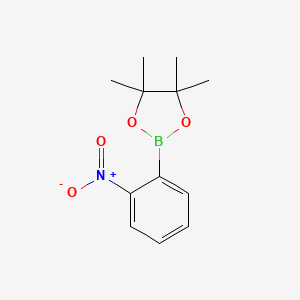

用于 PET 成像的 PIM1 激酶抑制剂

另一项研究重点是合成一种化合物,作为成像酶 PIM1(莫洛尼鼠白血病病毒激酶中的原病毒整合位点)的潜在 PET 探针。该化合物对 PIM1 表现出有效且选择性的抑制活性,其设计旨在促进新型 PET 探针的开发,以便更好地理解和诊断与 PIM1 活性相关的疾病(Gao 等,2013)。

抗菌和酶抑制

对具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物的研究突出了具有显着抗菌功效和生物膜抑制活性的化合物,特别是对大肠杆菌、金黄色葡萄球菌和变形链球菌等菌株。这些化合物,特别是指定为 5e 的化合物,已显示出对 MRSA 和 VRE 细菌菌株的有效抑制活性,并与参考药物相比表现出优异的生物膜抑制。此外,它们还对 MurB 酶(抗菌药物开发的关键靶点)表现出显着的抑制活性(Mekky & Sanad, 2020)。

抗癌和抗炎剂

一系列整合苯并呋喃和 N-芳基哌嗪的新型杂化化合物被合成并评估其抗炎和抗癌活性。一个特定的衍生物既表现出对巨噬细胞中 NO 生成的显着抑制作用,又对人肺癌和胃癌细胞系表现出选择性的细胞毒活性,使其成为癌症治疗进一步发展的有希望的候选者(Ma 等,2016)。

属性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZIVLPHTKLWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390221 | |

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

CAS RN |

876717-03-2 | |

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)